molecular formula C14H19BrN2O2 B13931407 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid CAS No. 1131594-71-2

3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid

Cat. No.: B13931407
CAS No.: 1131594-71-2
M. Wt: 327.22 g/mol
InChI Key: MLNAQLMZYHHQCK-UHFFFAOYSA-N
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Description

3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid is an organic compound with a complex structure that includes a bromine atom, a benzoic acid moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid typically involves multiple stepsThe reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper(I) oxide to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques that optimize yield and purity. This could include continuous flow reactors and advanced purification methods like crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new alkyl or aryl group .

Scientific Research Applications

3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

1131594-71-2

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

3-bromo-4-[(4-ethylpiperazin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C14H19BrN2O2/c1-2-16-5-7-17(8-6-16)10-12-4-3-11(14(18)19)9-13(12)15/h3-4,9H,2,5-8,10H2,1H3,(H,18,19)

InChI Key

MLNAQLMZYHHQCK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)Br

Origin of Product

United States

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